N-(3-methylbutyl)-1-phenylmethanesulfonamide
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Overview
Description
- N-(3-methylbutyl)-1-phenylmethanesulfonamide is a white to slightly yellow needle-like solid at room temperature and pressure.
- Its structure contains both an amino group and an ester group, resulting in a polar molecule. As a result, it is soluble in polar solvents like N,N-dimethylformamide and alcohols but less soluble in nonpolar solvents like alkanes .
- The compound is commonly used as a chemical reagent and organic building block.
Preparation Methods
- To synthesize N-(3-methylbutyl)-1-phenylmethanesulfonamide, follow this route:
- In a dry reaction flask, combine Boc anhydride (0.8 mmol) and ethanol (3.5 mL). Cool the reaction mixture in an ice bath.
- Slowly add 70% aqueous ammonia solution (0.6 mL) to the reaction system.
- Stir the mixture for 1 hour at approximately 0°C, then transfer it to room temperature and continue stirring for 18 hours.
- After completion (monitored by TLC), evaporate the organic solvent under heating at 50°C.
- Dissolve the residue in hexane (10 mL) and heat the mixture at 60°C for 1 hour. Cool and recrystallize to obtain pure this compound .
- Industrial production methods may vary, but this synthetic route provides a reliable laboratory-scale preparation.
Chemical Reactions Analysis
- N-(3-methylbutyl)-1-phenylmethanesulfonamide can undergo various reactions:
Substitution: It can be modified at the C-3 position with ester or ketone functional groups.
Common Reagents: Reagents like Boc anhydride and aqueous ammonia are used in its synthesis.
Major Products: The major product is this compound itself.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology and Medicine: Its derivatives may have bioactive properties.
Industry: Employed in organic synthesis and pharmaceutical research.
Mechanism of Action
- The exact mechanism of action for N-(3-methylbutyl)-1-phenylmethanesulfonamide is context-dependent. It may interact with specific molecular targets or pathways, but detailed studies are needed.
Comparison with Similar Compounds
- N-(3-methylbutyl)-1-phenylmethanesulfonamide is unique due to its specific substitution pattern.
- Similar compounds include other sulfonamides and carbamates.
Remember that this compound’s applications and properties are continually explored through research, making it an intriguing subject for scientific investigation
Properties
Molecular Formula |
C12H19NO2S |
---|---|
Molecular Weight |
241.35 g/mol |
IUPAC Name |
N-(3-methylbutyl)-1-phenylmethanesulfonamide |
InChI |
InChI=1S/C12H19NO2S/c1-11(2)8-9-13-16(14,15)10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3 |
InChI Key |
GRFYQKJTTUZNFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNS(=O)(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
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